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molecular formula C11H22O B8301316 3,6,7-Trimethyl-6-octen-3-ol

3,6,7-Trimethyl-6-octen-3-ol

Cat. No. B8301316
M. Wt: 170.29 g/mol
InChI Key: SPXRFPKAJKNYOC-UHFFFAOYSA-N
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Patent
US09434676B2

Procedure details

383.0 g of 3,6,7-trimethyl-6-octen-1-in-3-ol and 0.3 g of Lindlar catalyst (5% Pd+3.5% Pb on CaCO3) are put in an autoclave and heated under nitrogen to a temperature of 45° C. Nitrogen is exchanged by hydrogen (H2) and the reaction mixture put at an absolute pressure of 2 bar. After the calculated amount of hydrogen has been consumed the reaction mixture is filtered and distilled (2 mbar, 115° C.) to obtain 3,6,7-trimethyl-6-octen-3-ol (=compound of formula (Ia)).
Quantity
383 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Lindlar catalyst
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:12])([CH2:5][CH2:6][C:7]([CH3:11])=[C:8]([CH3:10])[CH3:9])[C:3]#[CH:4].[H][H]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[CH3:1][C:2]([OH:12])([CH2:5][CH2:6][C:7]([CH3:11])=[C:8]([CH3:10])[CH3:9])[CH2:3][CH3:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
383 g
Type
reactant
Smiles
CC(C#C)(CCC(=C(C)C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Lindlar catalyst
Quantity
0.3 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the calculated amount of hydrogen has been consumed the reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered
DISTILLATION
Type
DISTILLATION
Details
distilled (2 mbar, 115° C.)

Outcomes

Product
Name
Type
product
Smiles
CC(CC)(CCC(=C(C)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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